molecular formula C12H15F2N B15256594 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B15256594
M. Wt: 211.25 g/mol
InChI Key: HRJWUXSEYPZJFN-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine is a chemical compound with the molecular formula C12H15F2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(3,5-Difluorophenyl)methyl]-2-methylpyrrolidine
  • 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine

Uniqueness

2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved stability .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H15F2N/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3

InChI Key

HRJWUXSEYPZJFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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